molecular formula C13H16N2O2S2 B7591171 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B7591171
M. Wt: 296.4 g/mol
InChI Key: PTIJHSLJNGYJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. Rho GTPases are important signaling molecules that regulate various cellular processes, including cytoskeletal dynamics, cell migration, and cell division. EHT 1864 has been shown to inhibit the activity of Rho GTPases, leading to changes in cellular behavior.

Mechanism of Action

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 inhibits the activity of Rho GTPases by binding to the nucleotide-binding site on the GTPase. This prevents the GTPase from binding to and activating downstream effectors, leading to changes in cellular behavior. 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been shown to specifically inhibit the activity of RhoA, Rac1, and Cdc42, which are important regulators of cytoskeletal dynamics, cell migration, and cell division.
Biochemical and Physiological Effects:
4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell migration, cell invasion, and cell proliferation. 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has also been shown to induce apoptosis in cancer cells. In addition, 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been shown to be selective for Rho GTPases, which reduces the likelihood of off-target effects. However, there are also limitations to using 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 in lab experiments. It has been shown to be toxic to some cell types, which can limit its use in certain experiments. In addition, 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research involving 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864. One area of research is the development of more potent and selective inhibitors of Rho GTPases. Another area of research is the identification of new downstream effectors of Rho GTPases. This could lead to the development of new therapeutic targets for cancer and other diseases. In addition, there is a need for more research on the toxicity of 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 and its effects on different cell types. Finally, there is a need for more research on the potential therapeutic applications of 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 in cancer and other diseases.

Synthesis Methods

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-ethyl-1,3-thiazole-2-amine with 4-bromo-N,N-dimethylaniline to form 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide. The synthesis method has been optimized to produce high yields of pure product suitable for scientific research.

Scientific Research Applications

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been extensively used in scientific research to study the role of Rho GTPases in cellular processes. It has been shown to inhibit the activity of Rho GTPases, leading to changes in cellular behavior. 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been used to study cell migration, cell division, and cytoskeletal dynamics. It has also been used to study the role of Rho GTPases in cancer and other diseases. 4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide 1864 has been shown to have potential therapeutic applications in cancer and other diseases.

properties

IUPAC Name

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-4-11-9-18-13(14-11)10-5-7-12(8-6-10)19(16,17)15(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIJHSLJNGYJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethyl-1,3-thiazol-2-yl)-N,N-dimethylbenzenesulfonamide

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